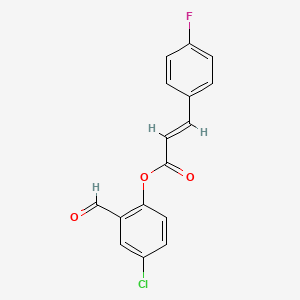![molecular formula C14H12BrN3O6 B11076083 6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B11076083.png)
6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound characterized by its unique structure, which includes a brominated dimethoxyphenyl group, a nitro group, and a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products
Reduction: The reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential therapeutic agents.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions of brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated aromatic ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: This compound shares the brominated dimethoxyphenyl group but differs in its overall structure and applications.
(2-Bromo-4,5-dimethoxyphenyl)-acetic acid: Another compound with a similar brominated aromatic ring but different functional groups and properties.
Uniqueness
6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE
Properties
Molecular Formula |
C14H12BrN3O6 |
|---|---|
Molecular Weight |
398.17 g/mol |
IUPAC Name |
6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H12BrN3O6/c1-23-10-6-7(5-8(15)12(10)24-2)3-4-9-11(18(21)22)13(19)17-14(20)16-9/h3-6H,1-2H3,(H2,16,17,19,20)/b4-3+ |
InChI Key |
CRYUKTOYWWHZJZ-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone](/img/structure/B11076000.png)
![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [(3,4-dichlorophenyl)carbonyl]carbamate](/img/structure/B11076010.png)
![1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076018.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076021.png)

![(2Z)-3-benzyl-N-ethyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11076039.png)
![2-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11076053.png)
![methyl {[1-(2-amino-6-methylpyrimidin-4-yl)-1H-diaziren-3-yl]sulfanyl}acetate](/img/structure/B11076055.png)

![12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11076065.png)
![2-{[5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B11076069.png)
![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]acetamide](/img/structure/B11076071.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11076077.png)
![3-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11076079.png)
